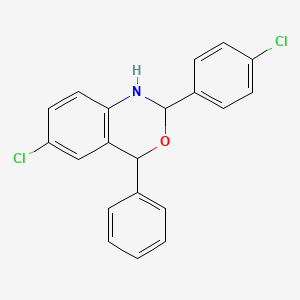![molecular formula C23H25NO4S B11682489 Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthalene ring, a thiophene ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the naphthalene derivative: Starting with a methoxynaphthalene, the compound undergoes nitration followed by reduction to form the corresponding amine.
Amidation: The amine is then reacted with an appropriate acid chloride to form the amide linkage.
Thiophene ring formation: The thiophene ring is introduced through a cyclization reaction involving a suitable diene and a sulfur source.
Esterification: Finally, the carboxylic acid group is esterified with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated naphthalene or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: shares structural similarities with other naphthalene and thiophene derivatives.
ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
- The combination of a naphthalene ring with a thiophene ring and an ester group is relatively rare, providing unique electronic and steric properties.
- This compound’s specific functional groups allow for targeted interactions in biological systems, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C23H25NO4S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-5-28-23(26)20-18(10-14(2)3)13-29-22(20)24-21(25)17-7-6-16-12-19(27-4)9-8-15(16)11-17/h6-9,11-14H,5,10H2,1-4H3,(H,24,25) |
InChI-Schlüssel |
SWEZVDWNPRVZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

